molecular formula C48H36N4Ni B2382797 meso-Tetratolylporphyrin-Ni(II) CAS No. 58188-46-8

meso-Tetratolylporphyrin-Ni(II)

Cat. No. B2382797
CAS RN: 58188-46-8
M. Wt: 727.537
InChI Key: IOHXPIBPINLQIS-NHZJRHMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meso-Tetratolylporphyrin-Ni(II) is a compound with the molecular formula C48H38N4Ni . It has a molecular weight of 729.5 g/mol . The compound is also known by other names such as 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphinenickel and nickel;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin .


Chemical Reactions Analysis

The nitro group in porphyrins can improve the ability of porphyrin systems to act as radiosensitizers . Nitroporphyrins themselves are widely used as starting materials: they can undergo direct nucleophilic addition and substitution reactions with a wide range of nucleophiles and displacement of the nitro group .


Physical And Chemical Properties Analysis

Meso-Tetratolylporphyrin-Ni(II) has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound is 728.244989 g/mol . The Topological Polar Surface Area is 57.4 Ų .

Scientific Research Applications

Synthetic Strategies and Reactivity Profiles

Meso-Tetratolylporphyrin-Ni(II) derivatives have been used as excellent synthons for further functionalization to obtain new compounds with adequate features for a wide range of applications . The synthesis and reactivity features of these compounds have been the focus of several research groups .

Catalysis

Porphyrin derivatives, including Meso-Tetratolylporphyrin-Ni(II), have shown promising future in the field of catalysis . Their structure-dependent applications have led to considerable research directed towards the development of synthetic strategies to functionalize readily available porphyrins .

Medicine

These compounds have potential applications in medicine . The nitro group in these compounds can improve their ability to act as radiosensitizers .

Electronic Materials

Porphyrin derivatives are also being explored in the field of electronic materials . Their unique structure and properties make them suitable for various applications in this field .

Functional Materials

The scope of application of meso-arylporphyrins, including Meso-Tetratolylporphyrin-Ni(II), will expand due to increasing demand for functional materials based on tetrapyrrole macroheterocycles for modern technologies, medicine, and materials science .

Supramolecular Systems

These compounds are also being used as convenient “building blocks” for various supramolecular systems . Their unique structure and properties make them suitable for this application .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

The syntheses and reactions of porphyrins, such as meso-5,10,15,20-tetraphenyl-21H,23H-porphine (H2TPP), are prevalent in undergraduate chemistry teaching laboratories worldwide . The importance of porphyrins and their derivatives in dye-sensitized solar cells, as photocatalysts, and in biology offers additional context for these compounds as timely and relevant advanced topics .

properties

IUPAC Name

nickel;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N4.Ni/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,49,52H,1-4H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPIKDAAUBYPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38N4Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

meso-Tetratolylporphyrin-Ni(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.